2',6'-Dihydroxy-3'-methylacetophenone
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Overview
Description
2’,6’-Dihydroxy-3’-methylacetophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is a phenolic compound, characterized by the presence of hydroxyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dihydroxy-3’-methylacetophenone can be achieved through several methods. One common approach involves the cyclization reaction of p-hydroxybenzyl aldehyde. This reaction typically requires specific oxidizing agents to obtain the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dihydroxy-3’-methylacetophenone may involve large-scale chemical processes. These processes often utilize readily available raw materials and optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment can further enhance the production yield and quality.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dihydroxy-3’-methylacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the acetophenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2’,6’-Dihydroxy-3’-methylacetophenone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2’,6’-Dihydroxy-3’-methylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and enzyme interactions.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Dihydroxy-3’-methylacetophenone involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. These interactions may contribute to its observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxy-3’-methylacetophenone
- 2’,6’-Dihydroxy-4’-methoxy-3’-methylacetophenone
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
Uniqueness
2’,6’-Dihydroxy-3’-methylacetophenone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial activities, making it valuable for various applications.
Properties
CAS No. |
29183-78-6 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h3-4,11-12H,1-2H3 |
InChI Key |
QAWBTVDBXWOTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C(=O)C)O |
Origin of Product |
United States |
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